2-(5-Amino-2-oxoindolin-1-yl)acetic acid
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Overview
Description
2-(5-Amino-2-oxoindolin-1-yl)acetic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Amino-2-oxoindolin-1-yl)acetic acid typically involves the reaction of isatin with glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
- Isatin + Glycine → this compound
- Catalyst: Commonly used catalysts include acids such as hydrochloric acid or sulfuric acid.
- Reaction Conditions: The reaction is typically carried out under reflux for several hours, followed by purification through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Amino-2-oxoindolin-1-yl)acetic acid can undergo various chemical reactions, including:
- Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
- Reduction: The carbonyl group can be reduced to form corresponding alcohol derivatives.
- Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
- Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
- Oxidation Products: Nitro or nitroso derivatives.
- Reduction Products: Alcohol derivatives.
- Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
- Chemistry: Used as a building block for the synthesis of more complex molecules.
- Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
- Medicine: Investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
- Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-oxoindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it has been shown to inhibit certain kinases involved in cell signaling pathways, which can result in the modulation of cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
- Isatin: A precursor in the synthesis of 2-(5-Amino-2-oxoindolin-1-yl)acetic acid, known for its diverse biological activities.
- Indole-3-acetic acid: A plant hormone with structural similarities, known for its role in plant growth and development.
- 2-Oxoindoline derivatives: A class of compounds with similar structures and diverse biological activities.
Uniqueness: this compound is unique due to its specific structure, which allows it to interact with a variety of molecular targets
Biological Activity
2-(5-Amino-2-oxoindolin-1-yl)acetic acid, often referred to as DOAA, is a derivative of the oxindole family, which has garnered attention for its diverse biological activities. This compound is notable for its potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
Chemical Structure and Properties
The molecular structure of DOAA features an oxindole backbone with an amino group and a carboxylic acid moiety. Its unique structural characteristics contribute to its biological properties, including its interaction with various biological targets.
Anticancer Activity
Research has demonstrated that derivatives of oxindole compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HT-29 (colon cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.
Compound | Cell Line | EC50 (µM) | Mechanism |
---|---|---|---|
DOAA | MCF7 | 25.0 | Apoptosis induction |
DOAA | HT-29 | 30.5 | Cell cycle arrest |
Antioxidant Activity
DOAA has also been evaluated for its antioxidant properties. Compounds with similar structures have shown effectiveness in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.
Antimicrobial Activity
The antimicrobial effects of oxindole derivatives, including DOAA, have been explored against various pathogens. Studies indicate that these compounds can exhibit antibacterial and antifungal activities, making them potential candidates for antibiotic development.
The biological activity of DOAA is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : DOAA may inhibit specific enzymes involved in cancer progression or microbial growth.
- Modulation of Signaling Pathways : It can affect signaling pathways related to cell survival and proliferation.
- Interaction with DNA : Some studies suggest that oxindole derivatives can intercalate into DNA, disrupting replication and transcription processes.
Study 1: Anticancer Efficacy
A study conducted by researchers evaluated the anticancer efficacy of DOAA on various human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with significant effects observed at concentrations above 20 µM.
Study 2: Antioxidant Properties
In another investigation, DOAA was tested alongside ascorbic acid using the Ferric Reducing Antioxidant Power (FRAP) assay. The results showed that DOAA exhibited comparable antioxidant activity, suggesting its potential use as a natural antioxidant agent.
Properties
IUPAC Name |
2-(5-amino-2-oxo-3H-indol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-7-1-2-8-6(3-7)4-9(13)12(8)5-10(14)15/h1-3H,4-5,11H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRRJRWAMOZDJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)N(C1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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